molecular formula C23H23N3O4 B2870330 N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide CAS No. 1251623-94-5

N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide

Cat. No.: B2870330
CAS No.: 1251623-94-5
M. Wt: 405.454
InChI Key: WBXUIZHAYDCGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fused heterocyclic acetamide derivative characterized by a furo[3,4-d]pyrimidine core substituted with a 4-methylphenyl group at position 4 and a 2,4-dimethylphenyl acetamide moiety. The 2,5-dioxo groups may contribute to hydrogen-bonding interactions, while the methyl substituents on the aromatic rings likely influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-13-4-7-16(8-5-13)21-20-18(12-30-22(20)28)26(23(29)25-21)11-19(27)24-17-9-6-14(2)10-15(17)3/h4-10,21H,11-12H2,1-3H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXUIZHAYDCGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and furo[3,4-d]pyrimidine derivatives. Common reaction conditions may involve:

    Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.

    Cyclization reactions: Employing catalysts such as Lewis acids.

    Purification: Techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch processing: For small-scale production.

    Continuous flow synthesis: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Using it in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s furo[3,4-d]pyrimidine core distinguishes it from analogs with thieno[3,2-d]pyrimidine (e.g., N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, ) or pyrimidin-2-ylsulfanyl scaffolds (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, ). Furan oxygen atoms may enhance solubility compared to sulfur-containing thiophene or thioether linkages, which are more lipophilic .

Substituent Effects

  • Aryl Acetamide Moieties: The 2,4-dimethylphenyl group in the target compound contrasts with the 2,5-dimethylphenyl () and 2,5-difluorophenyl () substituents in analogs. Methyl groups increase steric bulk and electron-donating effects, whereas fluorine atoms enhance electronegativity and metabolic resistance . In and , N-(4-phenoxyphenyl) and N-(2,3-dichlorophenyl) acetamide derivatives exhibit higher melting points (224–230°C) compared to dimethylphenyl analogs, likely due to stronger intermolecular interactions (e.g., halogen bonding) .
  • Heterocyclic Substitutions: The 4-(4-methylphenyl) group on the furopyrimidine core differs from the 7-(4-methoxyphenyl) substitution in .

Tabulated Comparison of Key Analogues

Compound Name Core Structure Substituents (R1/R2) Melting Point (°C) Key Biological Activity Reference
N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-furo[3,4-d]pyrimidin-1-yl]acetamide Furo[3,4-d]pyrimidine R1: 4-methylphenyl; R2: 2,4-dimethylphenyl N/A Hypothesized kinase inhibition N/A
N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidine R1: 4-methoxyphenyl; R2: 2,5-difluorophenyl N/A Kinase inhibition
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide Pyrimidine R1: 4-phenoxyphenyl; R2: methyl 224–226 Antimicrobial
N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]acetamide Pyrimidine R1: 2,3-dichlorophenyl; R2: methyl 230–232 Anticancer
2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine R1: 4-methylpyridinyl; R2: 4,6-dimethyl N/A Intermediate for drug design

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.